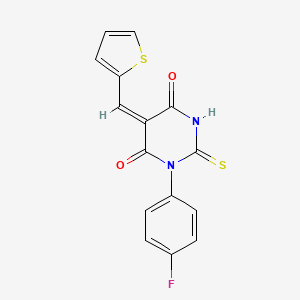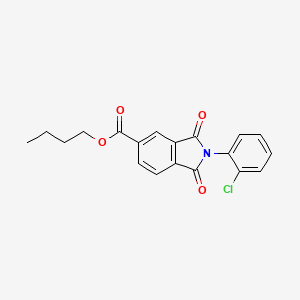
(5E)-1-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-1-(4-fluorofenil)-5-(tiofen-2-ilmetilideno)-2-tioxodihidropirimidina-4,6(1H,5H)-diona es un compuesto orgánico sintético que pertenece a la clase de derivados de dihidropirimidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-1-(4-fluorofenil)-5-(tiofen-2-ilmetilideno)-2-tioxodihidropirimidina-4,6(1H,5H)-diona normalmente implica la condensación de aldehídos apropiados y derivados de tiourea en condiciones controladas. La reacción es a menudo catalizada por ácidos o bases para facilitar la formación del anillo dihidropirimidina.
Métodos de producción industrial
La producción industrial de estos compuestos puede implicar procesos de síntesis de múltiples pasos, incluidos los pasos de purificación y cristalización para asegurar una alta pureza y rendimiento. Las condiciones y reactivos específicos utilizados pueden variar dependiendo de la escala y aplicación deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Este compuesto puede experimentar reacciones de oxidación, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un tiol u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, particularmente en las porciones fluorofenil o tiofenil.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halogenos, agentes alquilantes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos, mientras que la reducción puede producir tioles.
Aplicaciones Científicas De Investigación
Química
En química, (5E)-1-(4-fluorofenil)-5-(tiofen-2-ilmetilideno)-2-tioxodihidropirimidina-4,6(1H,5H)-diona se estudia por su potencial como bloque de construcción en la síntesis de moléculas más complejas.
Biología
Biológicamente, este compuesto puede exhibir diversas actividades como antimicrobiana, antifúngica o anticancerígena, convirtiéndolo en un tema de interés en el descubrimiento y desarrollo de fármacos.
Medicina
En medicina, los derivados de dihidropirimidina se exploran por su potencial terapéutico en el tratamiento de enfermedades como el cáncer, las infecciones y las condiciones inflamatorias.
Industria
Industrialmente, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como intermediario en la síntesis de otros productos químicos valiosos.
Mecanismo De Acción
El mecanismo de acción de (5E)-1-(4-fluorofenil)-5-(tiofen-2-ilmetilideno)-2-tioxodihidropirimidina-4,6(1H,5H)-diona implica su interacción con dianas moleculares específicas, como enzimas o receptores. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos observados. Las dianas moleculares y vías exactas dependerían de la actividad biológica específica que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 1,3-dihidropirimidina-2-tiona: Conocidos por sus diversas actividades biológicas.
Derivados fluorofenil: A menudo se estudian por sus propiedades farmacológicas.
Derivados de tiofeno: Se utilizan comúnmente en química medicinal por su bioactividad.
Singularidad
La singularidad de (5E)-1-(4-fluorofenil)-5-(tiofen-2-ilmetilideno)-2-tioxodihidropirimidina-4,6(1H,5H)-diona radica en su combinación específica de grupos funcionales, que pueden conferir actividades biológicas y reactividad química únicas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C15H9FN2O2S2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(5E)-1-(4-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H9FN2O2S2/c16-9-3-5-10(6-4-9)18-14(20)12(13(19)17-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19,21)/b12-8+ |
Clave InChI |
KYGARRWPJBIUGI-XYOKQWHBSA-N |
SMILES isomérico |
C1=CSC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CSC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623045.png)
![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623053.png)
![5-[1-(2-hydroxyethyl)-2,6-dimethylpyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623063.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623065.png)
![N-[(4-Methylphenyl)methyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11623068.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623076.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11623080.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623088.png)
![ethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623091.png)
![Ethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623097.png)
![(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623112.png)

![(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623130.png)
![N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11623137.png)
